molecular formula C29H26N2O4 B15079092 N'-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide CAS No. 303086-38-6

N'-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide

Cat. No.: B15079092
CAS No.: 303086-38-6
M. Wt: 466.5 g/mol
InChI Key: LKISCDGBBKACNM-NDZAJKAJSA-N
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Description

N’-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a benzyloxybenzylidene moiety, which is further connected to a phenoxyacetohydrazide group. The presence of multiple functional groups within its structure makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-(4-(benzyloxy)phenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene or phenoxy derivatives.

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved in the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline
  • N’-(4-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide

Uniqueness

N’-(4-(Benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is unique due to its combination of benzylidene, benzyloxy, and phenoxy groups, which provide a diverse range of chemical reactivity and potential applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

303086-38-6

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

2-(4-phenylmethoxyphenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H26N2O4/c32-29(22-35-28-17-15-27(16-18-28)34-21-25-9-5-2-6-10-25)31-30-19-23-11-13-26(14-12-23)33-20-24-7-3-1-4-8-24/h1-19H,20-22H2,(H,31,32)/b30-19+

InChI Key

LKISCDGBBKACNM-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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